molecular formula C16H19ClN4O3S B2675517 4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216534-62-1

4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2675517
CAS No.: 1216534-62-1
M. Wt: 382.86
InChI Key: AAMNFJSFNMOFKM-UHFFFAOYSA-N
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Description

4-Nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex chemical compound with a unique structure that has garnered attention in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the thiazolo[5,4-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent nitration and acylation steps are then employed to introduce the nitro and benzamide groups, respectively.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further drug discovery and development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the benzamide moiety play crucial roles in its biological activity, influencing its binding affinity and efficacy.

Comparison with Similar Compounds

  • Pramipexole: A related compound with similar structural features, used in the treatment of Parkinson's disease.

  • DPAT (3,4-dihydroxyphenylalanine): Another compound with a similar core structure, known for its dopaminergic activity.

Uniqueness: 4-Nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S.ClH/c1-2-8-19-9-7-13-14(10-19)24-16(17-13)18-15(21)11-3-5-12(6-4-11)20(22)23;/h3-6H,2,7-10H2,1H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMNFJSFNMOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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